molecular formula C10H5BrFNO3 B1273419 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 1019016-15-9

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B1273419
CAS No.: 1019016-15-9
M. Wt: 286.05 g/mol
InChI Key: LVUZMPYPFCZPIL-UHFFFAOYSA-N
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Chemical Reactions Analysis

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include copper salts, D-glucose, and proline, which facilitate the formation of desired products . Major products formed from these reactions include various quinoline derivatives with altered functional groups .

Scientific Research Applications

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s unique structure allows it to bind to these targets, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid can be compared to other quinoline derivatives, such as:

These compounds share a similar quinoline core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of bromine and fluorine in this compound makes it unique, as these atoms can influence the compound’s reactivity and interactions with molecular targets .

Properties

IUPAC Name

8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrFNO3/c11-7-2-4(12)1-5-8(7)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUZMPYPFCZPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392911
Record name 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019016-15-9
Record name 8-Bromo-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019016-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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